REACTION_CXSMILES
|
Cl.CN(C)[CH2:4][CH2:5]CN=C=NCC.[I:13][C:14]1[CH:22]=[CH:21][C:17]([C:18]([OH:20])=[O:19])=[CH:16][N:15]=1.C(O)C.CCOCC>C(Cl)Cl.CN(C)C1C=CN=CC=1.O>[I:13][C:14]1[CH:22]=[CH:21][C:17]([C:18]([O:20][CH2:4][CH3:5])=[O:19])=[CH:16][N:15]=1 |f:0.1|
|
Name
|
|
Quantity
|
16.23 g
|
Type
|
reactant
|
Smiles
|
Cl.CN(CCCN=C=NCC)C
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
17.8 g
|
Type
|
reactant
|
Smiles
|
IC1=NC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
7.85 g
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.826 g
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
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Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 12 hours
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
the layers separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with 2×40 ml of ether
|
Type
|
WASH
|
Details
|
washed with saturated NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
yielding a white solid which
|
Type
|
CUSTOM
|
Details
|
was purified by flash chromatography (SiO2, 10% ethyl acetate in hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
IC1=NC=C(C(=O)OCC)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |